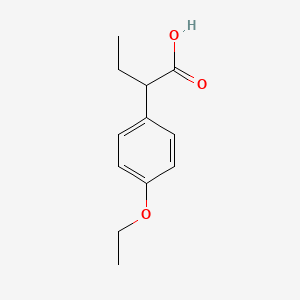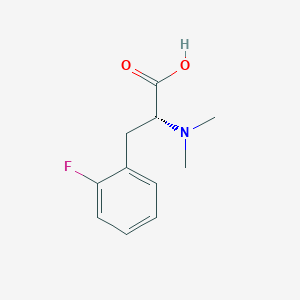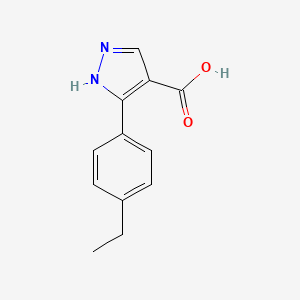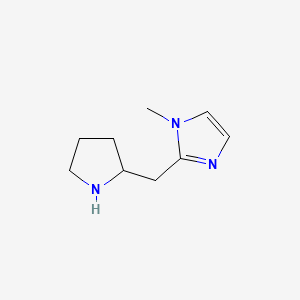
1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole is a heterocyclic compound that features both imidazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole typically involves the reaction of imidazole derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of 1-methylimidazole with 2-(chloromethyl)pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated imidazole derivatives with nucleophiles in polar solvents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally related compound with similar applications in organic synthesis and industry.
N-Methyl-L-prolinol: Another related compound used in the synthesis of pharmaceuticals and as a chiral building block.
Uniqueness: 1-Methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interact with diverse molecular targets compared to its simpler analogs .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-11-9(12)7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
XSIFJWVIGIKOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


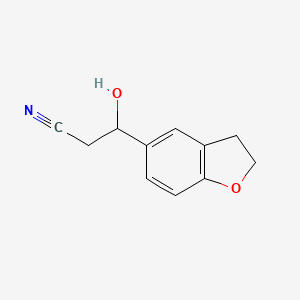


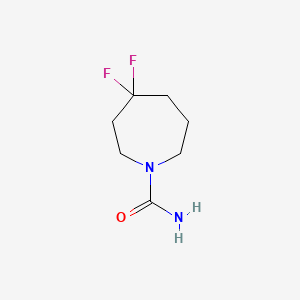
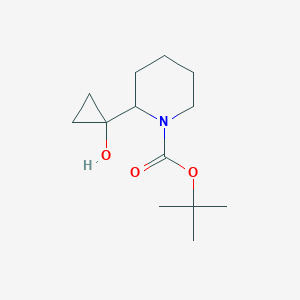
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
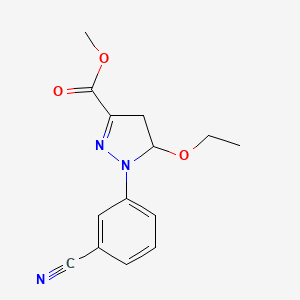
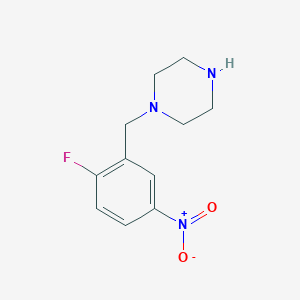
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
